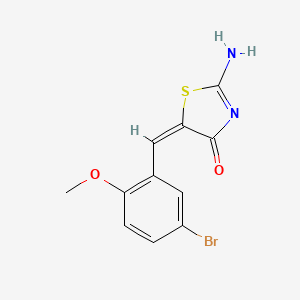![molecular formula C16H13ClN4OS2 B6033317 N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6033317.png)
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of organic compounds and has been shown to have interesting properties that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea involves the inhibition of specific enzymes that are involved in the regulation of cell growth and division. This inhibition leads to a decrease in the proliferation of cancer cells and may have potential applications in the treatment of certain types of cancer.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea is its ability to selectively inhibit specific enzymes that are involved in the regulation of cell growth and division. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea. One area of research involves the development of more selective inhibitors of specific enzymes that are involved in the regulation of cell growth and division. Additionally, there is potential for the development of novel therapeutic agents based on the properties of this compound. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea involves the reaction of 4-chlorophenyl isocyanate with 5-[(phenylthio)methyl]-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. For example, it has been shown to be a potent inhibitor of certain enzymes that are involved in the regulation of cell growth and division.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c17-11-6-8-12(9-7-11)18-15(22)19-16-21-20-14(24-16)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUXZOJHRBZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)

![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)


![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6033310.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-(2-methylbenzyl)methanamine](/img/structure/B6033311.png)

![4-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole](/img/structure/B6033333.png)